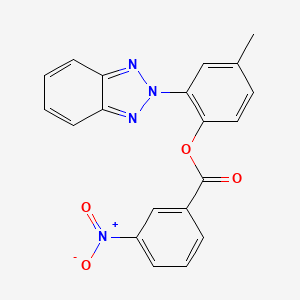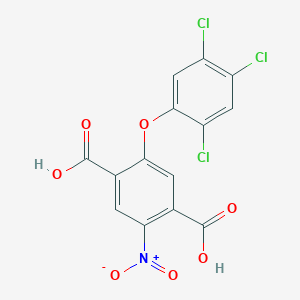
Ethyl 4-isopropylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-isopropylnicotinate is an organic compound with the molecular formula C11H15NO2 It is an ester derivative of nicotinic acid (pyridine-3-carboxylic acid) and is characterized by the presence of an ethyl group and an isopropyl group attached to the nicotinate moiety
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-isopropylnicotinate can be synthesized through the esterification of 4-isopropylnicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 4-isopropylnicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield 4-isopropylnicotinic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol, 4-isopropylnicotinol.
Substitution: The nicotinate moiety can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used as reagents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 4-isopropylnicotinic acid and ethanol.
Reduction: 4-isopropylnicotinol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学的研究の応用
Ethyl 4-isopropylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.
Industry: It can be used in the formulation of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of ethyl 4-isopropylnicotinate involves its interaction with molecular targets such as nicotinic receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 4-isopropylnicotinate can be compared with other ester derivatives of nicotinic acid, such as:
Ethyl nicotinate: Lacks the isopropyl group, making it less hydrophobic.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its solubility and reactivity.
Isopropyl nicotinate: Contains an isopropyl group but lacks the ethyl ester moiety, influencing its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
ethyl 4-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)10-7-12-6-5-9(10)8(2)3/h5-8H,4H2,1-3H3 |
InChIキー |
VLYXEFNRKJLRNH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CN=C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide](/img/structure/B11710941.png)

![ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11710959.png)
![N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide](/img/structure/B11710962.png)

![2-[(3-Carboxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11710969.png)

![4-chloro-2-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11710972.png)
![(5E)-2-(2-chloroanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11710974.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11710979.png)
![(2E)-2-[(2Z)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11710987.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11710989.png)
![2-{4-[5-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11710994.png)
